2-{2-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
The compound “2-{2-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,4-dimethylphenyl)acetamide” is a complex organic molecule that features a combination of pyrazole, thiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Common reagents used in these steps include chlorinated and fluorinated aromatic compounds, thioamides, and acylating agents. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of such complex molecules usually involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or carbonyl compounds.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the pyrazole ring could lead to dihydropyrazoles.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use as a drug candidate for treating diseases.
Industry: Applications in materials science for developing new polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies involving molecular docking and biochemical assays would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl 2,4-Dichlorobenzoate: A compound with similar aromatic substitution patterns.
Other Pyrazole Derivatives: Compounds with similar pyrazole cores but different substituents.
Uniqueness
The uniqueness of “2-{2-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,4-dimethylphenyl)acetamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C28H24ClFN4O2S |
---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
2-[2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C28H24ClFN4O2S/c1-16-3-12-22(13-17(16)2)31-26(35)15-25-27(36)32-28(37-25)34-24(19-4-8-20(29)9-5-19)14-23(33-34)18-6-10-21(30)11-7-18/h3-13,24-25H,14-15H2,1-2H3,(H,31,35) |
InChI Key |
GQGMJNONMWRHDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N3C(CC(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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